molecular formula C8H13ClN2 B2571532 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride CAS No. 1189957-62-7

1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride

Cat. No. B2571532
CAS RN: 1189957-62-7
M. Wt: 172.66
InChI Key: BYFPEPRLQWBLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride” is a key scaffold in various therapeutic areas due to its pharmacological properties. It has a molecular formula of C8H13ClN2 and a molecular weight of 172.66 .


Synthesis Analysis

Pyrrolopyrazine derivatives, including “this compound”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific one-pot synthesis of a similar compound was developed via three steps: the formation of a domino imine, intramolecular annulation, and then “Ugi-azide reaction” .


Molecular Structure Analysis

The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The InChI code for “this compound” is 1S/C8H12N2.ClH/c1-7-8-3-2-5-10(8)6-4-9-7;/h2-3,5,7,9H,4,6H2,1H3;1H .

Scientific Research Applications

Asymmetric Synthesis

1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives have been used in asymmetric synthesis. For instance, the reactions involving 1-(2-haloethyl)pyrrole-2-carbaldehydes with chiral auxiliaries lead to fused tricyclic oxazolidines, from which disubstituted tetrahydropyrrolo[1,2-a]pyrazines are obtained. These processes highlight the compound's utility in stereoselective chemical transformations (Gualandi et al., 2011).

Potential Antiarrhythmic Properties

Some derivatives of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, specifically 2-(2'-hydroxy-2'-substituted) ethyl derivatives, have shown promising antiarrhythmic activity, with a broad spectrum of action and low toxicity (Filippova et al., 2003).

Vascular Smooth Muscle Relaxant and Antihypertensive Effects

Certain tetrahydropyrrolo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their ability to relax aortic smooth muscle and their potential as antihypertensive agents. This research shows the compound's significance in cardiovascular pharmacology (Abou-Gharbia et al., 1984).

Aldose Reductase Inhibitors

Tetrahydropyrrolo[1,2-a]pyrazine derivatives have been studied as potent aldose reductase inhibitors. These inhibitors are significant in managing complications related to diabetes, showcasing the compound's relevance in diabetes research (Negoro et al., 1998).

Synthesis of Chiral Tetrahydropyrrolo[1,2-a]pyrazines

The synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines has been a significant area of research due to their biological activities. Methods like asymmetric hydrogenation and aza-Friedel-Crafts reactions have been developed to synthesize these chiral compounds (Hu et al., 2018).

properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-7-8-3-2-5-10(8)6-4-9-7;/h2-3,5,7,9H,4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFPEPRLQWBLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CN2CCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.